Leucylarginine

Vue d'ensemble

Description

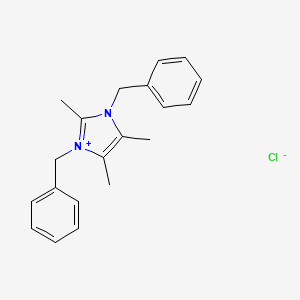

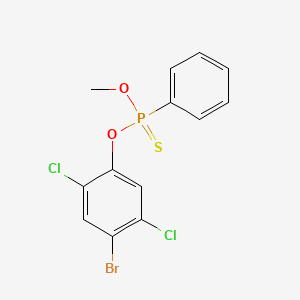

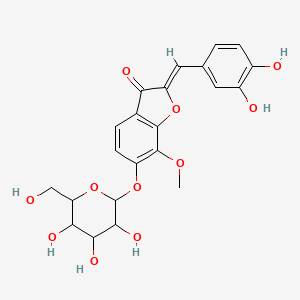

Leucylarginine is a compound that hinders antinociception induced by L-arginine . The molecular formula of this compound is C12H25N5O3 .

Molecular Structure Analysis

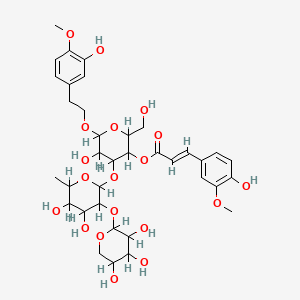

The this compound molecule contains a total of 44 bonds. There are 19 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid .

Applications De Recherche Scientifique

Leucine and Protein Synthesis

Leucine supplementation significantly enhances myofibrillar protein synthesis in young men, demonstrating the amino acid's critical role in stimulating muscle anabolism. This is particularly evident when leucine is added to a low-protein mixed macronutrient beverage, showcasing its effectiveness in increasing muscle protein synthesis rates similar to higher protein doses (Churchward-Venne et al., 2014).

Leucine's Role in Elderly Muscle Protein Synthesis

Leucine supplementation in elderly individuals does not further augment post-exercise muscle protein synthesis rates when sufficient protein is ingested. This finding indicates that while leucine can enhance muscle protein synthesis in the young, its effectiveness in the elderly may depend on the overall protein intake and the specific health status of the individual (Koopman et al., 2007).

Leucine Supplementation and Muscle Health

Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia, suggesting that even without a general increase in amino acids, leucine alone can enhance muscle protein synthesis. This has important implications for dietary interventions aimed at preserving muscle mass in aging populations (Rieu et al., 2006).

Metabolic Pathway Activation by Leucine

Leucine stimulates translation initiation in skeletal muscle through a rapamycin-sensitive pathway, highlighting its unique role among branched-chain amino acids in activating protein synthesis in muscle tissue. This process is crucial for understanding how dietary components can influence muscle growth and maintenance at the cellular level (Anthony et al., 2000).

Leucine in Pulmonary Drug Delivery

Leucine is identified as a dispersibility enhancer in spray-dried powders for inhalation, signifying its potential application in developing pulmonary drug delivery systems. This property of leucine to enhance the aerosolization of pharmaceuticals could be leveraged in designing more efficient respiratory treatments (Seville et al., 2007).

Mécanisme D'action

Target of Action

It’s known that leucine, one of the components of leucylarginine, is a potent stimulator of the mtorc1 complex , a key cell-growth regulator. This suggests that this compound may interact with similar targets.

Mode of Action

The amino acid leucine, a component of this compound, is known to block the inhibitory effect of the protein sestrin 2 on the gator2 complex that activates mtorc1 . This regulation links the cellular nutrient status to the control of cell growth . It’s plausible that this compound may have a similar mode of action.

Biochemical Pathways

This compound likely affects several biochemical pathways. For instance, leucine catabolism is widely spread among bacteria and generates intermediary products that feed routes of central metabolism . This suggests that this compound, which contains leucine, may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

Given that leucine, a component of this compound, is known to stimulate the mtorc1 complex , it’s plausible that this compound may have similar effects, potentially influencing cell growth and metabolism.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, bacteria can use leucine as an alternative carbon and nitrogen source, which may contribute to their environment adaptability . Similarly, this compound may also be influenced by the availability of nutrients in the environment.

Orientations Futures

While specific future directions for Leucylarginine research are not detailed in the available literature, it’s known that leucine, one of the components of this compound, has been investigated for its potential in treating obesity and diabetes mellitus . This suggests that future research could explore the potential therapeutic applications of this compound.

Analyse Biochimique

Biochemical Properties

Leucylarginine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the activation of the mammalian target of rapamycin (mTOR) signaling pathway . This pathway is crucial for cell growth and proliferation, and this compound’s interaction with it can significantly influence these processes .

Cellular Effects

This compound has a substantial impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can stimulate protein synthesis and inhibit protein degradation, thereby regulating cell growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, this compound is a potent stimulator of mTORC1, blocking the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, this compound can be catabolized through the L-arginine decarboxylase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters

Subcellular Localization

It is known that the mTORC1 complex, which this compound interacts with, is recruited to the lysosome under certain conditions .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3/c1-7(2)6-8(13)10(18)17-9(11(19)20)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENJXOPIZNYLHU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949447 | |

| Record name | N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26607-15-8 | |

| Record name | L-Leucyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26607-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026607158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of L-leucyl-L-arginine?

A1: L-leucyl-L-arginine is a dipeptide that acts as a precursor to kyotorphin, an endogenous analgesic neuropeptide. [] Kyotorphin is known to exert its analgesic effects by interacting with opioid receptors, particularly the δ-opioid receptor subtype. []

Q2: How does L-arginine, a related compound, contribute to nociceptive processing?

A2: L-arginine exhibits a dual role in pain perception. It can act as an antinociceptive agent by contributing to the production of kyotorphin, which subsequently activates the opioid system, particularly the Met-enkephalin pathway. [, ] Conversely, L-arginine also serves as a precursor for nitric oxide (NO), a signaling molecule that can contribute to pain signaling through the NO-cyclic GMP pathway. []

Q3: Are there any known antagonists of the effects of L-leucyl-L-arginine?

A3: Yes, L-leucyl-L-arginine's antinociceptive effects can be blocked by co-administration of naltrindole, a selective δ-opioid receptor antagonist, and D-arginine. [] Additionally, its effects can be inhibited by L-leucyl-L-arginine itself, suggesting the involvement of specific "kyotorphinergic" receptors. []

Q4: What enzymes are involved in the metabolism of L-arginine?

A4: L-arginine can be metabolized by nitric oxide synthase (NOS) to produce NO. [] Inhibition of NOS by compounds like L-NG-nitroarginine methyl ester (L-NAME) can lead to antinociception, suggesting NO's role in pain signaling. []

Q5: What is the role of human tissue kallikrein, and what substrates are commonly used to study it?

A5: Human tissue kallikrein (hK1) is a serine protease with various physiological roles. It's involved in blood pressure regulation, electrolyte balance, and inflammation. [, ] Several synthetic substrates are used to study its activity, including D-valyl-L-leucyl-L-arginine-p-nitroanilide (Val-Leu-Arg-pNA) and Nα-benzoyl-L-arginine methyl ester (Bz-Arg-Me). [, , , , , ]

Q6: What factors can influence the activity of human tissue kallikrein?

A6: Several factors can influence hK1 activity. Substrate activation and inhibition have been observed with different substrates. [] Certain cations, like sodium, potassium, calcium, and magnesium, exhibit linear competitive inhibition, while aluminium displays linear mixed inhibition. []

Q7: What are leupeptins, and how are they structurally related to L-leucyl-L-arginine?

A7: Leupeptins are protease inhibitors produced by various Streptomyces species. [, ] They share structural similarities with L-leucyl-L-arginine, containing an N-terminal acyl-L-leucyl-L-leucyl moiety linked to an aldehyde or an argininal residue. [, ] Leupeptin Ac-LL, for example, possesses an acetyl-L-leucyl-L-leucyl-DL-argininal structure. []

Q8: What are the applications of synthetic arginine and lysine derivatives?

A8: Synthetic arginine and lysine derivatives are valuable tools in studying the activity and specificity of enzymes like kallikreins, trypsin, plasmin, and acrosin. [] They serve as substrates and inhibitors, providing insights into enzymatic mechanisms and potential therapeutic targets.

Q9: Is there any evidence of arginine esterase activity in human follicular fluid?

A9: Yes, research indicates the presence of at least one major arginine esterase fraction in human follicular fluid. [] This fraction exhibits activity towards substrates like acetyl-glycyl-lysine methyl ester (Ac-Gly-Lys-Me) and D-valyl-L-leucyl-L-arginine-p-nitroanilide (Val-Leu-Arg-pNA). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1674739.png)